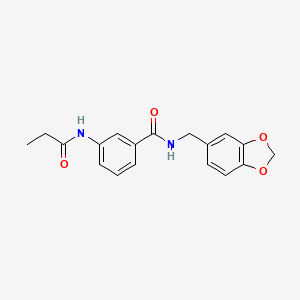
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide is a complex organic compound that features a benzodioxole moiety linked to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The resulting benzodioxole is then subjected to a Friedel-Crafts acylation reaction to introduce the propanoylamino group. The final step involves the coupling of the benzodioxole derivative with a benzamide precursor under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole and benzamide derivatives.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the amide group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.
N-(1,3-benzodioxol-5-ylmethyl)-3-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide is unique due to the specific combination of the benzodioxole and propanoylamino groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVSNSFJQHHSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)
![N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B5402931.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5402936.png)
![[2-(ethylamino)pyrimidin-5-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5402943.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)
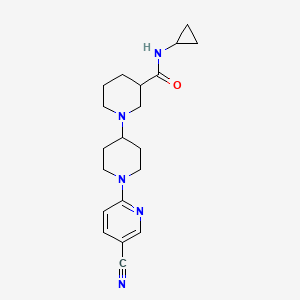
![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)
![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(2,2-dimethylpropanoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5402968.png)
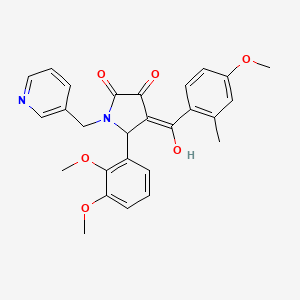
![2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide](/img/structure/B5402980.png)
![6-[(Z)-2-(3-bromo-4-fluorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5402985.png)
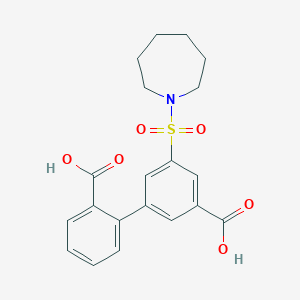
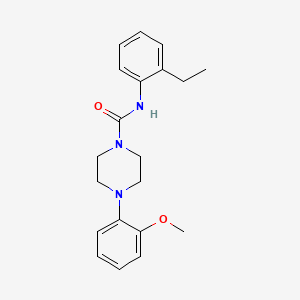
amine hydrochloride](/img/structure/B5403014.png)
